1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound with a unique structure that includes an azepane ring, a nitrophenyl group, and a phenylsulfonyl oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors, often under dehydrating conditions.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
5-(Azepan-1-yl)-2-(3-nitrophenyl)-4-(phenylsulfonyl)imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
1-[4-(BENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-24(26)17-10-8-9-16(15-17)19-22-20(30(27,28)18-11-4-3-5-12-18)21(29-19)23-13-6-1-2-7-14-23/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOLPCBUGCVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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